molecular formula C9H13N3O2S B2423136 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 318466-04-5

2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2423136
CAS RN: 318466-04-5
M. Wt: 227.28
InChI Key: ZADLRJKAJGZJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is a compound with the CAS Number: 1367932-80-6 . It’s a solid substance stored at room temperature . “1,5-dimethyl-1H-pyrazol-4-ylboronic acid” is another compound with the CAS Number: 1204333-57-2 . It’s also a solid substance but stored in a freezer under -20°C .


Synthesis Analysis

There’s a study that synthesized some hydrazine-coupled pyrazoles, which are known for their diverse pharmacological effects . The structures of these synthesized pyrazole derivatives were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The InChI code for “2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is 1S/C7H10N2O2/c1-5-6 (3-7 (10)11)4-8-9 (5)2/h4H,3H2,1-2H3, (H,10,11) . For “1,5-dimethyl-1H-pyrazol-4-ylboronic acid”, the InChI code is 1S/C5H9BN2O2/c1-4-5 (6 (9)10)3-7-8 (4)2/h3,9-10H,1-2H3 .


Chemical Reactions Analysis

The study mentioned earlier evaluated the in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives . The result revealed that one of the compounds displayed superior antipromastigote activity .


Physical And Chemical Properties Analysis

The molecular weight of “2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is 154.17 , and for “1,5-dimethyl-1H-pyrazol-4-ylboronic acid”, it’s 139.95 .

Scientific Research Applications

Synthesis and Transformations

Researchers have synthesized derivatives of this compound, focusing on their functional derivatives and transformations. These derivatives have potential applications in introducing highly basic aliphatic amines and modifying the oxazole ring (Prokopenko et al., 2010).

Antimicrobial Properties

Some studies have investigated the antimicrobial properties of related compounds. For instance, a series of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one showed inhibitory activity against various bacteria and fungi, indicating potential antimicrobial applications (Reddy et al., 2010).

Stereoselective Formation

Research into the cycloaddition of azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids has led to the stereoselective formation of pyrrolo[1,2-c]thiazoles. Quantum-chemistry calculations have rationalized the observed stereoselectivity, which could be significant in developing stereospecific synthetic methods (Cardoso et al., 2006).

Crystal Structure and Solid State Properties

The crystal structure and solid-state properties of pyrazole-4-carboxylic acids, closely related to 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid, have been studied. This research provides insights into polymorphism and proton transfer in the solid state, which are important for the development of crystalline materials (Infantes et al., 2013).

Biological Studies

A study on the biological activities of pyrazole derivatives revealed their potential as drug molecules against bacterial DNA gyrase, highlighting their significance in antibiotic research (Shubhangi et al., 2019).

Mechanism of Action

The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of one of the synthesized pyrazole derivatives .

Safety and Hazards

For “2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid”, the safety information includes the signal word “Warning” and hazard statements H315, H319, H335 . For “1,5-dimethyl-1H-pyrazol-4-ylboronic acid”, the signal word is also “Warning”, and the hazard statement is H302 .

Future Directions

The study suggests that the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-5-6(3-10-12(5)2)8-11-7(4-15-8)9(13)14/h3,7-8,11H,4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADLRJKAJGZJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2NC(CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.